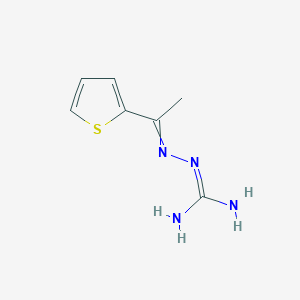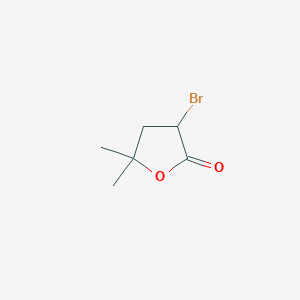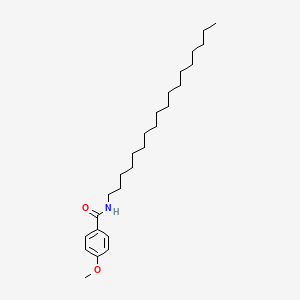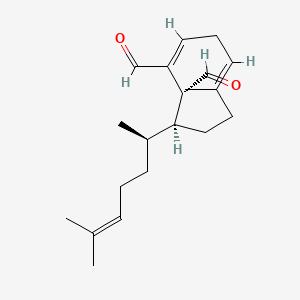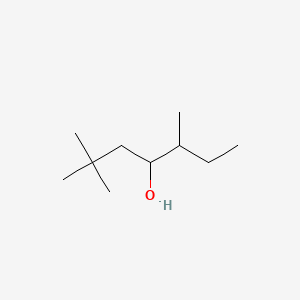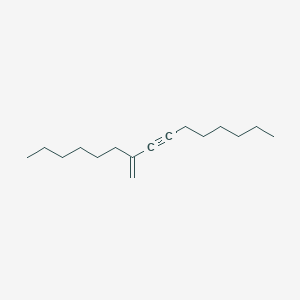
7-Pentadecyne, 9-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Pentadecyne, 9-methylene-: is an organic compound with the molecular formula C16H28 . It is a hydrocarbon that contains a triple bond (alkyne) and a methylene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecyne, 9-methylene- typically involves the use of alkyne precursors. One common method is the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium amide (NaNH2) in liquid ammonia or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods: While specific industrial production methods for 7-Pentadecyne, 9-methylene- are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography would be essential for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-Pentadecyne, 9-methylene- can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: It can participate in substitution reactions where the triple bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), sodium amide (NaNH2) in liquid ammonia.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alkanes and alkenes.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Pentadecyne, 9-methylene- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and methylene groups.
Medicine: While direct medical applications are limited, derivatives of 7-Pentadecyne, 9-methylene- may have potential as pharmaceutical intermediates.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials .
Wirkmechanismus
The mechanism of action of 7-Pentadecyne, 9-methylene- involves its reactivity due to the presence of a triple bond and a methylene group. The triple bond is highly reactive and can participate in various addition and substitution reactions. The methylene group can act as a nucleophile or electrophile depending on the reaction conditions .
Molecular Targets and Pathways:
Triple Bond: Acts as a site for addition reactions.
Methylene Group: Participates in nucleophilic or electrophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Pentadecane: A saturated hydrocarbon with the formula C15H32.
7-Pentadecyne: An alkyne with the formula C15H28.
9-Methylene-7-pentadecyne: A similar compound with a slightly different structure.
Eigenschaften
CAS-Nummer |
69520-29-2 |
|---|---|
Molekularformel |
C16H28 |
Molekulargewicht |
220.39 g/mol |
IUPAC-Name |
9-methylidenepentadec-7-yne |
InChI |
InChI=1S/C16H28/c1-4-6-8-10-11-13-15-16(3)14-12-9-7-5-2/h3-12,14H2,1-2H3 |
InChI-Schlüssel |
ONYQTHNBBFPVMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC(=C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


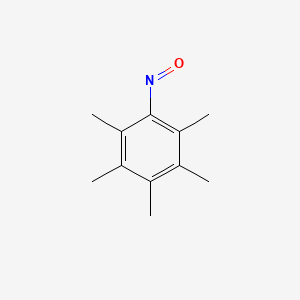
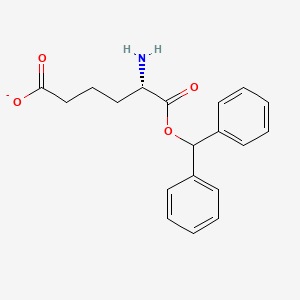
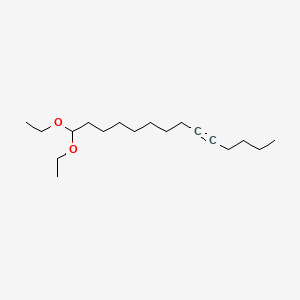
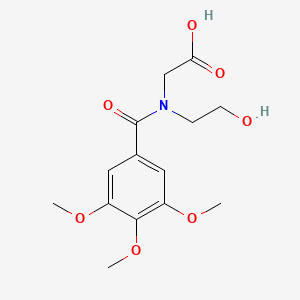
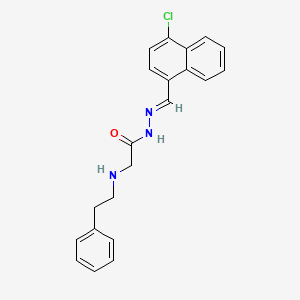
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
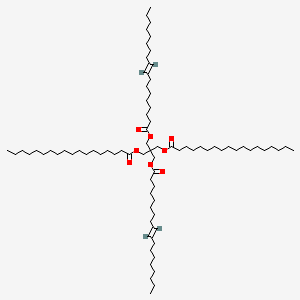
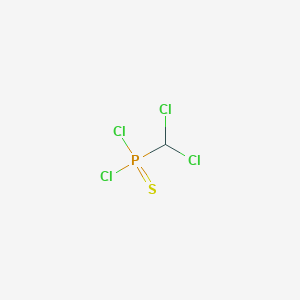
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
